4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that contains a benzothiazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and nitrile groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in their biological activities . For instance, some 1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of the AMPA receptors .
Biochemical Pathways
For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the following steps:
Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable electrophile.
Introduction of the Bromophenyl and Fluoro Groups: This step involves the substitution reactions where the bromophenyl and fluoro groups are introduced into the benzothiazine core.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: May be used in the development of new materials or as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
4-(4-bromophenyl)-6-chloro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromine, fluorine, and nitrile groups in 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOJASJQLSLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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